molecular formula C9H14N2O2S B5595905 [(Dimethylamino)sulfonyl]methylphenylamine

[(Dimethylamino)sulfonyl]methylphenylamine

Cat. No.: B5595905
M. Wt: 214.29 g/mol
InChI Key: XJUSNQYSFYAXCG-UHFFFAOYSA-N
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Description

[(Dimethylamino)sulfonyl]methylphenylamine is a compound that features a sulfonamide group attached to a phenyl ring, with a dimethylamino group as a substituent. This compound is known for its applications in various fields, including biochemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Dimethylamino)sulfonyl]methylphenylamine typically involves the reaction of dimethylamine with a sulfonyl chloride derivative. One common method is the reaction of dimethylamine with 4-chlorobenzenesulfonyl chloride under basic conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process often involves continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[(Dimethylamino)sulfonyl]methylphenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfenyl group.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfinyl or sulfenyl derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

[(Dimethylamino)sulfonyl]methylphenylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(Dimethylamino)sulfonyl]methylphenylamine involves its interaction with amino groups in proteins and peptides. The sulfonyl group reacts with primary amino groups to form stable sulfonamide bonds, which can be used to label or modify biomolecules . This interaction is crucial in studying protein folding and dynamics.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Dimethylamino)sulfonyl]methylphenylamine is unique due to its combination of a dimethylamino group and a sulfonyl group, which imparts distinct fluorescent properties. This makes it particularly valuable in biochemical applications for labeling and studying proteins .

Properties

IUPAC Name

N-(dimethylsulfamoyl)-N-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-10(2)14(12,13)11(3)9-7-5-4-6-8-9/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUSNQYSFYAXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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